2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
Description
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS: 108046-14-6) is a cyclopenta[b]thiophene derivative functionalized with a trifluoroacetamide group. This compound belongs to a class of heterocyclic molecules notable for their fused bicyclic structure, combining a thiophene ring with a cyclopentane moiety. The trifluoroacetamide substituent enhances its metabolic stability and electron-withdrawing properties, making it a candidate for pharmaceutical and agrochemical applications . Its molecular weight is 248.9883 g/mol, as determined by exact mass spectrometry .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVBTDCXJXCSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382397 | |
| Record name | 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108046-14-6 | |
| Record name | 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for Thiophene Ring Formation
The cyclopenta[b]thiophene scaffold is synthesized via [3+2] cycloaddition or intramolecular cyclization. A prominent method involves the reaction of thiophene-2-carboxylic acid derivatives with cyclopentanone under acidic conditions. For example, compound 3 in was synthesized via Knoevenagel condensation between 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile (1) and cyclopentanone (2) , yielding a cyclopentene-thiophene hybrid structure. This intermediate is critical for subsequent functionalization.
Oxidation to the 6-Oxo Derivative
Trifluoroacetylation of Cyclopenta[b]thiophen-4-amine
Amination and Acylation Sequence
The 4-amino group is introduced via nucleophilic substitution or reductive amination. Patent describes the use of 2,2,2-trifluoroethylamine hydrochloride in coupling reactions with cyclopenta[b]thiophene carboxylic acid derivatives. For the target compound, cyclopenta[b]thiophen-4-amine is reacted with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C, yielding the acetamide product.
Reaction Scheme:
Solvent and Temperature Optimization
Yields improve with polar aprotic solvents (e.g., DMF or THF) and low temperatures (−10°C to 5°C). The patent highlights that trifluoroacetylation of primary amines proceeds efficiently in the presence of triethylamine as a base, achieving >90% conversion.
Purification and Crystallization
Recrystallization Techniques
Crude product purification is performed via recrystallization from ethanol/water mixtures (1:3 v/v) or ethyl acetate/hexane. The melting point of the purified compound is reported as 130–132°C, consistent with its crystalline structure.
Chromatographic Methods
Silica gel column chromatography (ethyl acetate:hexane = 1:2) resolves unreacted amine and byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Trifluoroacetic anhydride (TFAA) is preferred over trifluoroacetyl chloride due to lower corrosivity and easier handling. Patent emphasizes the use of catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
Waste Management
Neutralization of acidic byproducts (e.g., CF₃COOH) with aqueous NaHCO₃ minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The trifluoromethyl and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of new therapeutic agents. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Research has shown that modifications to the thiophene ring can lead to compounds with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo .
- Antimicrobial Activity : Studies indicate that certain analogs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds .
Chemical Diversity and Synthesis
The compound has been utilized as a starting material in multi-step synthesis processes aimed at generating diverse chemical entities. Researchers have successfully synthesized over thirty new functionalized thiophene-containing bicycles using this scaffold, paving the way for novel compounds with varied biological activities .
Recent studies have focused on the biological activity of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide and its derivatives:
- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of specific enzymes involved in disease pathways, including those related to inflammation and cancer progression .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal favorable absorption and distribution characteristics, which are crucial for their development as drug candidates .
Case Study 1: Anticancer Activity
A study published in European Journal of Medicinal Chemistry reported on the synthesis of several derivatives of this compound. The most active derivative demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, researchers synthesized a series of compounds based on this scaffold and tested them against various pathogens. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopenta[b]thiophene moiety may contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: Not provided): This compound replaces the trifluoroacetamide group with a sulfanyl-linked thienopyrimidine moiety. The cyano group at position 3 enhances its reactivity in nucleophilic substitutions .
N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide (CAS: 883195-36-6): A thiazole analogue with a similar bicyclic framework but lacking fluorine substitution. Its reduced lipophilicity may impact bioavailability compared to the trifluoro derivative .
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated based on substituent contributions.
Crystallographic and Computational Insights
- The trifluoroacetamide group’s electron-withdrawing nature stabilizes the thiophene ring’s aromatic system, as observed in fluorine-containing crystallographic studies (e.g., 2,2,2-trifluoro-N-(2-iodophenyl)acetamide in ). This contrasts with non-fluorinated analogues, which exhibit greater conformational flexibility .
- Density Functional Theory (DFT) analyses predict stronger hydrogen-bonding interactions for the target compound compared to chloro- or cyano-substituted derivatives .
Biological Activity
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS No. 108046-14-6) is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₆F₃NO₂S
- Molecular Weight : 249.21 g/mol
- Melting Point : 130–132 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and enzyme inhibitory activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- In vitro Studies : In cell line assays, it has shown efficacy against various cancer types by inhibiting cell proliferation and promoting cell cycle arrest.
- In vivo Studies : Animal models have demonstrated tumor growth inhibition upon treatment with this compound.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit specific kinases or proteases involved in cancer progression.
- Selectivity : Preliminary studies indicate a favorable selectivity profile against certain cancer-related targets.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Induced apoptosis in breast cancer cells via caspase activation. |
| Study B | Enzyme inhibition | Inhibited activity of a specific kinase by 70% at 10 µM concentration. |
| Study C | Pharmacokinetics | Demonstrated favorable absorption and distribution in animal models. |
Pharmacological Profile
The pharmacological profile of the compound suggests several potential therapeutic applications:
- Cancer Therapy : As an adjunct treatment in chemotherapy regimens.
- Targeted Therapy : Possible use in targeted therapies due to its selective action on specific enzymes involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., cyclopenta[b]thiophene derivatives) with trifluoroacetamide groups in ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction monitoring via TLC or HPLC is critical to optimize yield and purity. Recrystallization from ethanol or isopropyl alcohol is recommended for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions and cyclopenta[b]thiophene backbone.
- HPLC (≥98% purity threshold) for assessing impurities.
- Mass spectrometry (ESI or EI) to verify molecular weight .
Q. What are the initial steps for evaluating biological activity?
- Methodological Answer : Begin with in vitro assays targeting relevant enzymes or receptors (e.g., anticonvulsant or kinase inhibition screens). Use dose-response curves to determine IC₅₀ values. Always include positive controls (e.g., reference inhibitors) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted reactivity?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., electron-withdrawing effects of the trifluoro group) and predict reaction pathways. Compare calculated NMR chemical shifts or IR spectra with experimental data to identify discrepancies. Use molecular docking to rationalize unexpected biological activity .
Q. What strategies address challenges in crystallizing this compound for structural analysis?
- Methodological Answer : Optimize solvent systems (e.g., slow evaporation of ethyl acetate/hexane mixtures). For stubborn cases, use single-crystal X-ray diffraction with low-temperature (e.g., 91 K) data collection to minimize thermal motion artifacts. Refinement software (e.g., SHELX) can resolve disordered regions in the cyclopenta[b]thiophene ring .
Q. How can researchers design experiments to probe the mechanism of action in biological systems?
- Methodological Answer : Combine in vitro assays with isotopic labeling (e.g., ¹⁹F NMR to track metabolic stability) and proteomic profiling. Use CRISPR-Cas9 knockout models to identify target pathways. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What advanced separation techniques are suitable for isolating byproducts during scale-up?
- Methodological Answer : Implement preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For chiral impurities, use membrane-based separation technologies (e.g., enantioselective nanofiltration) or simulated moving bed (SMB) chromatography .
Q. How to integrate this compound into a theoretical framework for materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
